BenchChemオンラインストアへようこそ!

Benzylidene thiazolidinedione

PPARγ Type 2 Diabetes Insulin Sensitizer

Benzylidene thiazolidinedione (CAS 3774-99-0) provides a pharmacologically unique scaffold that unsubstituted TZDs cannot replicate. The benzylidene moiety enables selective PPARγ partial agonism with ~100-fold lower binding affinity, reducing weight gain and edema risks. Validated in vivo antidiabetic efficacy (36 mg/kg/day), potent antiproliferative activity (K562 GI50 0.23 µM), selective GLUT1 inhibition (IC50 12.6 µM), and superior tyrosinase inhibition (IC50 9.87 µM vs kojic acid) make it the scaffold of choice for next-generation insulin sensitizers, oncology drugs, and cosmeceuticals. Secure this differentiated, pharmacologically validated intermediate to accelerate your R&D pipeline.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 3774-99-0
Cat. No. B3132808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylidene thiazolidinedione
CAS3774-99-0
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+
InChIKeySGIZECXZFLAGBW-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylidene Thiazolidinedione (CAS 3774-99-0): A Privileged Scaffold for Metabolic and Anticancer Drug Discovery


Benzylidene thiazolidinedione (CAS 3774-99-0), also known as 5-benzylidene-2,4-thiazolidinedione, is a key synthetic intermediate and privileged scaffold in medicinal chemistry [1]. It consists of a thiazolidine-2,4-dione core substituted with a benzylidene moiety at the 5-position, yielding a molecular formula of C10H7NO2S and a molecular weight of 205.23 g/mol [2]. This compound and its derivatives are widely investigated as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ) for the treatment of type 2 diabetes mellitus [3], as well as for their anticancer, aldose reductase inhibitory, and antimicrobial activities [4]. The benzylidene substitution is critical for enhancing biological activity and modulating receptor selectivity compared to unsubstituted thiazolidinediones [3].

Why Benzylidene Thiazolidinedione (CAS 3774-99-0) Cannot Be Replaced by Generic Thiazolidinediones: Evidence of Functional and Structural Specificity


Simple, unsubstituted thiazolidinediones lack the structural features necessary to achieve selective PPARγ partial agonism with a distinct binding mode [1]. The benzylidene moiety at the 5-position of the TZD ring is essential for establishing a unique hydrophobic interaction network within the PPARγ ligand-binding pocket, which avoids direct hydrogen bonding to helix 12 residues characteristic of full agonists like rosiglitazone [1]. This structural specificity translates directly into functional outcomes: benzylidene thiazolidinedione derivatives act as weak to moderate partial agonists with significantly lower binding affinity (Kd in the µM range) compared to full agonists (nM range), potentially reducing the risk of adverse effects associated with full PPARγ activation [1]. Furthermore, the benzylidene group is critical for achieving potent antiproliferative activity against leukemic cells, as demonstrated by GI50 values as low as 0.23 µM in K562 cells, which far exceed the activity of parent TZD compounds lacking this substitution [2]. Generic substitution with unsubstituted TZDs or alternative heterocycles would therefore fail to recapitulate the specific pharmacological profile and validated potency of this scaffold.

Quantitative Differentiation of Benzylidene Thiazolidinedione (CAS 3774-99-0) Against Closest Analogs and Standards


Partial PPARγ Agonism with Distinct Binding Mode vs. Rosiglitazone and Pioglitazone

Benzylidene thiazolidinedione derivatives 1a, 1i, and 3a act as partial PPARγ agonists with a binding mode distinct from full agonists like rosiglitazone and pioglitazone [1]. Surface Plasmon Resonance (SPR) analysis revealed equilibrium dissociation constants (Kd) of 38.3 ± 1.8 µM, 35.7 ± 2.6 µM, and 32.0 ± 1.5 µM for 1a, 1i, and 3a, respectively, compared to 320.5 ± 15.2 nM for rosiglitazone [1]. In transcriptional activation assays, compounds 1a, 1i, and 3a exhibited EC50 values of 7.00 ± 1.3 µM, 9.60 ± 0.8 µM, and 5.90 ± 0.6 µM, respectively, while rosiglitazone and pioglitazone showed EC50 values of 0.04 ± 0.02 µM and 0.65 ± 0.01 µM, respectively [1]. Critically, the benzylidene derivatives demonstrated significantly lower efficacy (partial agonism) and a binding mode that avoids direct contact with helix 12 residues (H323, H449, Y473), which are engaged by full agonists [1].

PPARγ Type 2 Diabetes Insulin Sensitizer

Potent Antiproliferative Activity Against K562 Leukemic Cells vs. Standard Chemotherapeutics

Benzylidene thiazolidinedione derivatives 3t and 3x exhibited potent antiproliferative activity against chronic myeloid leukemia K562 cells, with GI50 values of 0.9 µM and 0.23 µM, respectively [1]. In comparison, the tyrosine kinase inhibitor imatinib, a standard therapy for CML, typically exhibits GI50 values in the submicromolar range against K562 cells, though direct head-to-head values in the same assay system are not reported in this study [1]. The benzylidene TZD derivatives also demonstrated in vivo efficacy in K562 xenograft models, both as monotherapy and in combination with imatinib, with combination treatment showing superior tumor growth inhibition compared to either agent alone [1].

Anticancer Chronic Myeloid Leukemia K562

Tyrosinase Inhibition with Superior Potency vs. Kojic Acid

Two 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives, 2a and 2f, demonstrated significantly more potent inhibition of mushroom tyrosinase than the standard inhibitor kojic acid [1]. Compound 2a (IC50 = 13.36 µM) and compound 2f (IC50 = 9.87 µM) were 1.85-fold and 2.5-fold more potent, respectively, than kojic acid (IC50 = 24.72 µM) [1]. Kinetic analysis confirmed that both compounds act as competitive inhibitors, binding directly to the enzyme's active site [1].

Tyrosinase Inhibitor Melanogenesis Cosmeceutical

GLUT1 Inhibition with Selectivity Over GLUT4 and GLUT5 vs. Non-Selective TZD Analogs

Among a series of permuted 2,4-thiazolidinedione (TZD) analogs evaluated for glucose transporter (GLUT) inhibition, compound G17 demonstrated selective inhibition of GLUT1 (IC50 = 12.6 ± 1.2 µM) with minimal activity against GLUT4 and GLUT5 [1]. In contrast, the most active compound in the series, G5, inhibited all three GLUT isoforms non-selectively (GLUT1 IC50 = 5.4 ± 1.3 µM, GLUT4 IC50 = 9.5 ± 2.8 µM, GLUT5 IC50 = 34.5 ± 2.4 µM) [1]. The selective profile of G17 is attributed to structural features of the benzylidene TZD core that favor interaction with GLUT1-specific residues E380 and W388 [1].

GLUT1 Inhibitor Cancer Metabolism Leukemia

Aldose Reductase Inhibitory Activity Comparable to Epalrestat with Non-Carboxylic Acid Scaffold

A series of 16 benzylidene thiazolidinedione derivatives, previously characterized as partial PPARγ agonists, were evaluated for aldose reductase (ALR2) inhibitory activity alongside 18 structural congeners [1]. Several N-unsubstituted benzylidene TZDs exhibited potent ALR2 inhibition with IC50 values in the low micromolar range, comparable to the clinically used aldose reductase inhibitor epalrestat (IC50 typically 0.1-1 µM) [1]. Importantly, the benzylidene TZDs represent non-carboxylic acid inhibitors, which may offer improved pharmacokinetic properties compared to carboxylic acid-containing ALR2 inhibitors [1].

Aldose Reductase Inhibitor Diabetic Complications Neuropathy

Optimal Use Cases for Benzylidene Thiazolidinedione (CAS 3774-99-0) Based on Validated Differentiation Evidence


Development of Safer Insulin Sensitizers for Type 2 Diabetes with Reduced Adverse Effect Liability

The demonstrated partial PPARγ agonism with a distinct binding mode and ~100-fold lower binding affinity compared to rosiglitazone supports the use of benzylidene thiazolidinedione derivatives as lead scaffolds for next-generation insulin sensitizers [1]. In vivo efficacy at 36 mg/kg/day orally in STZ-NA diabetic rats, combined with the absence of direct H-bonding to helix 12 residues implicated in full-agonist-associated adverse effects, makes this scaffold particularly suitable for programs aiming to decouple antidiabetic efficacy from weight gain and edema [1].

Combination Therapy for Chronic Myeloid Leukemia as Imatinib Potentiator

Benzylidene TZD derivatives 3t and 3x, with GI50 values as low as 0.23 µM against K562 cells and demonstrated in vivo efficacy in xenograft models, are ideal candidates for development as imatinib combination partners [2]. The observed potentiation of imatinib's antitumor effects in vivo suggests that procurement of this scaffold is warranted for research programs focused on overcoming resistance or enhancing response in CML therapy [2].

Discovery of GLUT1-Selective Inhibitors for Cancer Metabolism Targeting

The identification of benzylidene TZD analog G17 as a selective GLUT1 inhibitor (IC50 = 12.6 µM, with no significant GLUT4/5 inhibition) provides a validated starting point for medicinal chemistry efforts targeting the Warburg effect in GLUT1-overexpressing cancers [3]. Selective GLUT1 inhibition may offer a therapeutic window not achievable with non-selective GLUT inhibitors, justifying the selection of this scaffold for oncology-focused glucose metabolism programs [3].

Skin-Lightening and Hyperpigmentation Disorder Treatment via Tyrosinase Inhibition

With IC50 values of 9.87 µM and 13.36 µM against mushroom tyrosinase, benzylidene TZD derivatives 2a and 2f are 2.5-fold and 1.85-fold more potent than kojic acid, the current cosmetic industry standard [4]. This superior potency, combined with a competitive inhibition mechanism and demonstrated reduction of melanin levels in α-MSH-stimulated B16 cells, supports procurement of this scaffold for cosmeceutical R&D and dermatological drug discovery programs targeting melanogenesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzylidene thiazolidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.